Cas no 1806262-66-7 (3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
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- インチ: 1S/C8H5F3N2O4/c1-4-2-5(3-14)6(13(15)16)12-7(4)17-8(9,10)11/h2-3H,1H3
- InChIKey: SCWJPIIBVWPVIP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=CC(C=O)=C([N+](=O)[O-])N=1)(F)F
計算された属性
- せいみつぶんしりょう: 250.02014113 g/mol
- どういたいしつりょう: 250.02014113 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 250.13
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 85
3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082812-1g |
3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1806262-66-7 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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3. Back matter
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報
Recent Advances in the Study of 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS: 1806262-66-7)
3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS: 1806262-66-7) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, has shown potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
One of the most significant findings in recent research involves the use of 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde as a precursor in the synthesis of pyridine-based inhibitors targeting specific kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of kinases implicated in inflammatory diseases and cancer. The study highlighted the compound's ability to form stable interactions with the ATP-binding sites of these kinases, making it a promising scaffold for further optimization.
In addition to its role in kinase inhibition, recent investigations have also explored the compound's utility in agrochemical applications. A study conducted by researchers at a leading agricultural research institute found that derivatives of 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde displayed notable herbicidal activity. The presence of the nitro and trifluoromethoxy groups was found to enhance the compound's stability and bioavailability in soil, making it a candidate for the development of next-generation herbicides.
Another area of interest is the compound's potential in materials science. A 2024 report in Advanced Materials detailed the use of 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde as a building block for the synthesis of organic semiconductors. The electron-withdrawing properties of the nitro and trifluoromethoxy groups were found to improve the charge transport characteristics of the resulting materials, suggesting applications in organic electronics and photovoltaics.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce the formation of byproducts. A 2023 paper in Organic Process Research & Development described a novel catalytic method that significantly enhanced the efficiency of the synthesis, paving the way for broader industrial adoption.
In conclusion, 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS: 1806262-66-7) represents a versatile and valuable compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new opportunities for its use, while advancements in synthetic methodologies are addressing existing challenges. As the field progresses, this compound is likely to play an increasingly important role in the development of innovative solutions across multiple industries.
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